

An In-depth Technical Guide to Methyl 14-methylhexadecanoate and its Synonymous Nomenclature

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Compound of Interest

Compound Name: Methyl 14-methylhexadecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 14-methylhexadecanoate**, a branched-chain fatty acid methyl ester. The document covers its various synonyms found in scientific literature, its physicochemical properties, relevant biological pathways, and detailed experimental protocols for its synthesis, extraction, and analysis.

Nomenclature and Synonyms

Methyl 14-methylhexadecanoate is known by a variety of names in scientific and commercial literature. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in research.

Table 1: Synonyms and Identifiers for **Methyl 14-methylhexadecanoate**

Type	Name/Identifier	Source
IUPAC Name	methyl 14-methylhexadecanoate	[1]
Systematic Name	Hexadecanoic acid, 14-methyl-, methyl ester	[1][2]
Common Synonyms	Methyl 14-methylpalmitate	
	14-Methylpalmitic acid methyl ester	
	Anteiso-heptadecanoic acid methyl ester	
	Anteiso C17 methyl ester	
	Methyl isostearate (Note: Isostearate can be a mixture of branched-chain isomers)	
CAS Number	2490-49-5	[1][2]
PubChem CID	520159	[1]
Molecular Formula	C18H36O2	[1][2]
Molecular Weight	284.48 g/mol	[1][2]
InChIKey	AOAFVSVYRSUDBN-UHFFFAOYSA-N	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 14-methylhexadecanoate** is presented below.

Table 2: Physicochemical Properties of **Methyl 14-methylhexadecanoate**

Property	Value	Source
Appearance	Liquid	[3]
Boiling Point	156.5 °C at 1.95 Torr	
Density (predicted)	0.863 ± 0.06 g/cm ³	
Solubility	Soluble in DMF, DMSO, and Ethanol (20 mg/ml)	
Storage Temperature	-20°C	
Kovats Retention Index (non-polar column)	1985, 1983	[1][4]

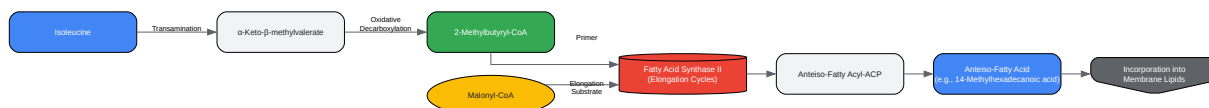
Biological Context and Signaling Pathways

Methyl 14-methylhexadecanoate is the methyl ester of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. These types of fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, especially at low temperatures. In mammals, branched-chain fatty acids are obtained through the diet, particularly from ruminant products, and have been shown to possess biological activity.

One of the key signaling pathways influenced by branched-chain fatty acids is the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) pathway. PPAR α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Biosynthesis of the Parent Fatty Acid in Bacteria

The biosynthesis of anteiso-fatty acids in bacteria starts with a branched-chain amino acid, typically isoleucine, which is converted to its corresponding α -keto acid and then to a short-chain branched acyl-CoA. This serves as a primer for the fatty acid synthase (FASII) system, which elongates the chain by adding two-carbon units from malonyl-CoA.

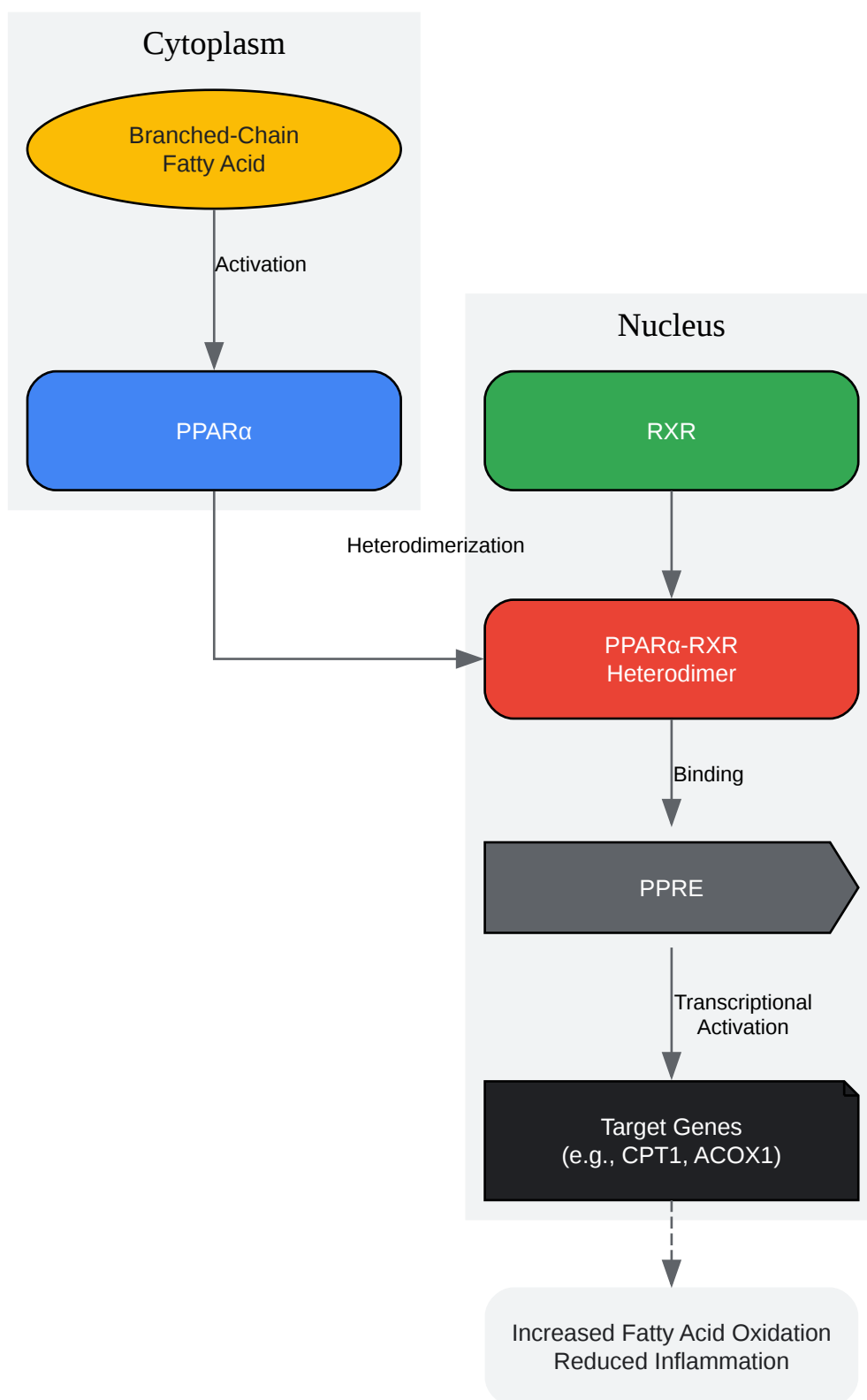


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Biosynthesis of anteiso-fatty acids in bacteria.

PPAR α Signaling Pathway Activation

Branched-chain fatty acids, including those structurally similar to 14-methylhexadecanoic acid, can act as ligands for PPAR α . Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, thereby influencing lipid homeostasis.^{[5][6][7][8]}



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Activation of the PPARα signaling pathway.

Table 3: Key Downstream Target Genes of PPAR α Activation

Gene	Protein Function	Biological Outcome	Source
CPT1A	Carnitine Palmitoyltransferase 1A	Rate-limiting enzyme in mitochondrial fatty acid β -oxidation	Increased fatty acid breakdown
ACOX1	Acyl-CoA Oxidase 1	First enzyme of the peroxisomal fatty acid β -oxidation pathway	Increased fatty acid breakdown
FABP1	Fatty Acid Binding Protein 1	Intracellular fatty acid transport	Enhanced fatty acid uptake and trafficking
APOA1/APOA2	Apolipoprotein A1/A2	Major protein components of High-Density Lipoprotein (HDL)	Increased HDL cholesterol levels
LPL	Lipoprotein Lipase	Hydrolyzes triglycerides in lipoproteins	Clearance of triglycerides from the blood

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of **methyl 14-methylhexadecanoate**.

Synthesis: Fischer Esterification of 14-Methylhexadecanoic Acid

This protocol is a general procedure for Fischer esterification that can be adapted for the synthesis of **methyl 14-methylhexadecanoate** from its corresponding carboxylic acid.^{[9][10]}

Materials:

- 14-methylhexadecanoic acid

- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride-methanol complex (BF₃·MeOH)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1.0 g of 14-methylhexadecanoic acid in 20 mL of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) or BF₃·MeOH to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.

- Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated NaHCO_3 solution (to neutralize the acid catalyst), and 30 mL of brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate using a rotary evaporator to yield the crude **methyl 14-methylhexadecanoate**.
- The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient if necessary.

Extraction of Fatty Acid Methyl Esters from Bacterial Cells

This protocol describes a common method for the extraction and transesterification of fatty acids from bacterial biomass.

Materials:

- Bacterial cell pellet
- Reagent 1: Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL distilled water)
- Reagent 2: Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)
- Reagent 3: Extraction solvent (1:1 hexane:methyl tert-butyl ether)
- Reagent 4: Base wash (10.8 g NaOH in 900 mL distilled water)
- Teflon-lined screw-cap tubes
- Water bath or heating block
- Vortex mixer
- Centrifuge
- Pasteur pipettes

Procedure:

- Harvest bacterial cells by centrifugation and transfer a known amount of the cell pellet to a screw-cap tube.
- Saponification: Add 1.0 mL of Reagent 1 to the cell pellet. Cap tightly, vortex, and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes.
- Methylation: Cool the tubes and add 2.0 mL of Reagent 2. Cap, vortex, and heat at 80°C for 10 minutes.
- Extraction: Cool the tubes and add 1.25 mL of Reagent 3. Cap and mix on a rotator for 10 minutes.
- Centrifuge for 10 minutes to separate the phases.
- Transfer the upper organic phase containing the fatty acid methyl esters (FAMES) to a clean tube.
- Base Wash: Add 3.0 mL of Reagent 4 to the organic phase, cap, and mix for 5 minutes.
- Centrifuge for 10 minutes to separate the phases.
- Transfer the upper organic phase to a clean vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of FAMES.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms)

Typical GC Conditions:

- Injector Temperature: 250°C
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Data Analysis:

- Identification of **methyl 14-methylhexadecanoate** is based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).[2]
- Quantification is typically performed by integrating the peak area and comparing it to an internal standard.

Table 4: Characteristic Mass Fragments for Methyl Hexadecanoate (for comparison)

m/z	Interpretation
M+ (270)	Molecular ion (for the straight-chain isomer)
74	McLafferty rearrangement fragment, characteristic of methyl esters
87	Cleavage at the α - β bond
143	Cleavage at the γ - δ bond

Note: The fragmentation pattern of **methyl 14-methylhexadecanoate** will be similar, with shifts in fragments due to the methyl branch.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

^1H -NMR (Proton NMR):

- ~3.67 ppm (singlet, 3H): Protons of the methyl ester group ($-\text{OCH}_3$).
- ~2.30 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group ($-\text{CH}_2-\text{COO}-$).
- ~1.62 ppm (multiplet, 2H): Methylene protons beta to the carbonyl group.
- ~1.25 ppm (broad multiplet): Methylene protons of the long aliphatic chain.
- ~0.88 ppm (multiplet): Protons of the terminal methyl groups. The methyl group at the branch point and the terminal ethyl group will have distinct signals in this region.

^{13}C -NMR (Carbon-13 NMR):

- ~174 ppm: Carbonyl carbon of the ester group.
- ~51.4 ppm: Carbon of the methyl ester group ($-\text{OCH}_3$).
- ~34 ppm: Methylene carbon alpha to the carbonyl group.
- ~22-32 ppm: Carbons of the aliphatic chain. The carbon at the branch point and the adjacent carbons will have characteristic chemical shifts.
- ~11-19 ppm: Terminal methyl carbons.

Conclusion

This technical guide provides a centralized resource for researchers working with **methyl 14-methylhexadecanoate**. By consolidating information on its nomenclature, properties,

biological relevance, and detailed experimental protocols, this document aims to facilitate further research and development in fields where this and other branched-chain fatty acids are of interest.

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